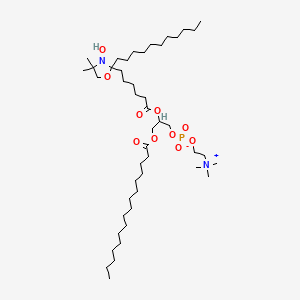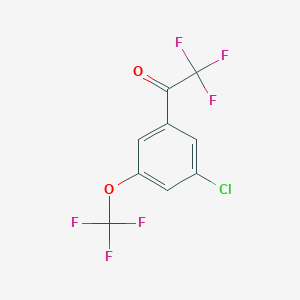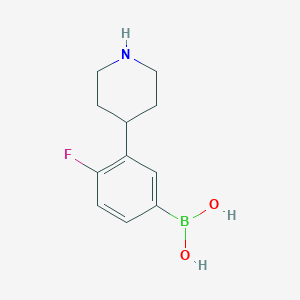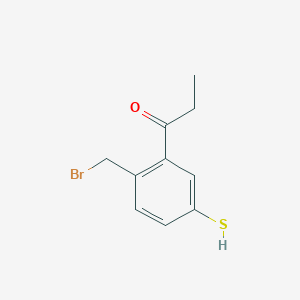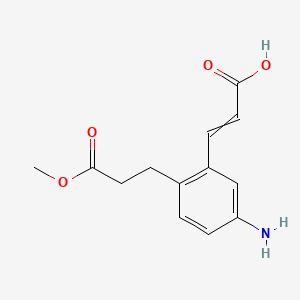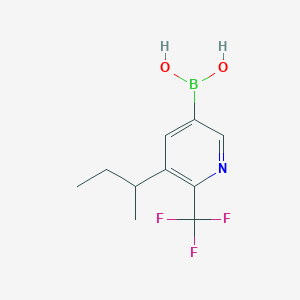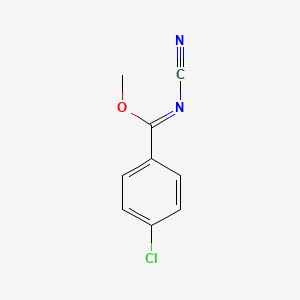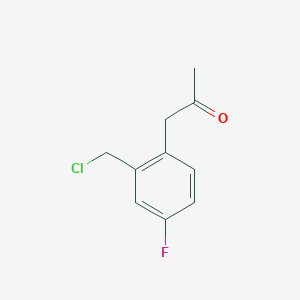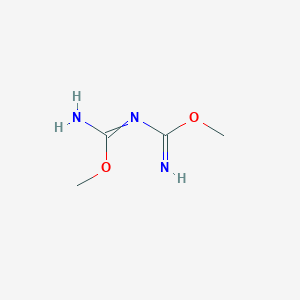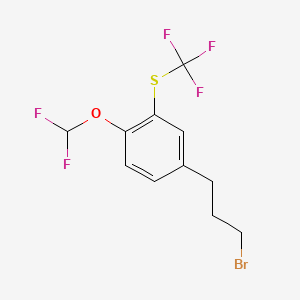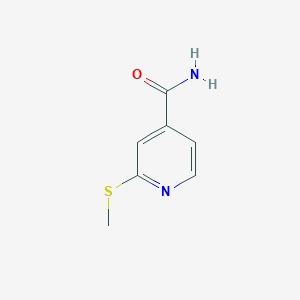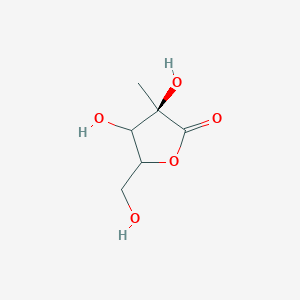
2-C-Methyl-D-ribo-pentonic acid gamma-lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-C-Methyl-D-ribo-pentonic acid gamma-lactone, also known as 2-C-Methyl-D-ribonic acid gamma-lactone, is a chemical compound with the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol. This compound is a derivative of ribonic acid and is characterized by its lactone structure, which is a cyclic ester formed from the hydroxyl and carboxyl groups of the ribonic acid molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone typically involves the oxidation of 2-C-Methyl-D-ribose. The reaction conditions often include the use of oxidizing agents such as bromine or nitric acid under controlled temperatures. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further ensures the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-C-Methyl-D-ribo-pentonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Bromine, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and alcohols.
Major Products Formed
Oxidation: Formation of 2-C-Methyl-D-ribonic acid.
Reduction: Formation of 2-C-Methyl-D-ribose.
Substitution: Formation of various substituted lactones and esters.
Scientific Research Applications
2-C-Methyl-D-ribo-pentonic acid gamma-lactone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of enantiomerically pure 4-substituted riboses and saccharinic acids.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of herbicidal esters and branched nucleosides.
Mechanism of Action
The mechanism of action of 2-C-Methyl-D-ribo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in carbohydrate metabolism, such as ribokinase and ribose-5-phosphate isomerase.
Pathways: The compound can modulate the pentose phosphate pathway, influencing the production of nucleotides and amino acids.
Comparison with Similar Compounds
Similar Compounds
2-C-Methyl-D-ribonic acid: A direct oxidation product of the lactone.
2-C-Methyl-D-ribose: The reduced form of the lactone.
D-Ribonic acid gamma-lactone: A non-methylated analog of the compound.
Uniqueness
2-C-Methyl-D-ribo-pentonic acid gamma-lactone is unique due to its methyl group at the 2-position, which imparts distinct chemical properties and reactivity compared to its non-methylated counterparts. This structural feature enhances its utility in synthetic chemistry and its potential biological activities.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C6H10O5/c1-6(10)4(8)3(2-7)11-5(6)9/h3-4,7-8,10H,2H2,1H3/t3?,4?,6-/m1/s1 |
InChI Key |
WJBVKNHJSHYNHO-BBZZFXJRSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1=O)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1=O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
